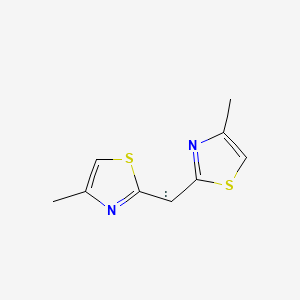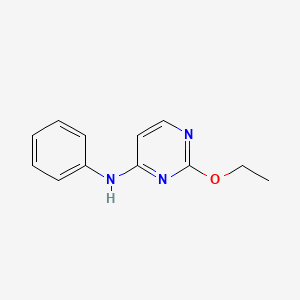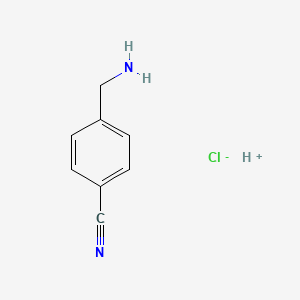![molecular formula C8H16N2O B13103389 Octahydro-2H-pyrido[1,2-A]pyrazin-8-OL CAS No. 2465-81-8](/img/structure/B13103389.png)
Octahydro-2H-pyrido[1,2-A]pyrazin-8-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Octahydro-2H-pyrido[1,2-A]pyrazin-8-OL: is a heterocyclic compound with the molecular formula C8H16N2O. It is a derivative of pyrido[1,2-a]pyrazine and is characterized by its bicyclic structure, which includes a piperazine ring fused to a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
One-Pot Synthesis: An unexpected nitro group displacement during a nitro-Mannich reaction led to the one-pot formation of the octahydro-2H-pyrazino[1,2-a]pyrazine core. This method represents the shortest access to this pharmacologically relevant heterobicyclic system.
Cyclization of Diamino Alcohols: Optically pure octahydro-2H-pyrido[1,2-a]pyrazines have been prepared from diamino alcohols by cyclization of bromo- or chloroamides.
Industrial Production Methods: Industrial production methods for octahydro-2H-pyrido[1,2-A]pyrazin-8-OL are not well-documented in the literature. the synthetic routes mentioned above can be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Octahydro-2H-pyrido[1,2-A]pyrazin-8-OL can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitutions, where functional groups on the piperazine ring are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols or amines.
Applications De Recherche Scientifique
Chemistry: Octahydro-2H-pyrido[1,2-A]pyrazin-8-OL is used as a building block in the synthesis of various heterocyclic compounds. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound has been studied for its potential as a β-turn mimetic and as a 5-HT2C receptor agonist . These properties make it a candidate for the development of new therapeutic agents.
Medicine: this compound derivatives have been investigated for their potential as IgE inhibitors, which could be useful in the treatment of allergic conditions .
Industry: In the industrial sector, this compound can be used in the development of new materials and as a precursor for the synthesis of other complex molecules.
Mécanisme D'action
The mechanism of action of octahydro-2H-pyrido[1,2-A]pyrazin-8-OL involves its interaction with specific molecular targets and pathways. For example, as a 5-HT2C receptor agonist, it binds to and activates these receptors, which are involved in the regulation of mood, appetite, and other physiological functions . The compound’s activity as an IgE inhibitor suggests that it may interfere with the binding of IgE to its receptors, thereby preventing allergic reactions .
Comparaison Avec Des Composés Similaires
Octahydro-2H-pyrazino[1,2-a]pyrazine: This compound shares a similar bicyclic structure but lacks the hydroxyl group present in octahydro-2H-pyrido[1,2-A]pyrazin-8-OL.
Pyrrolopyrazine Derivatives: These compounds contain a pyrrole ring fused to a pyrazine ring and exhibit a wide range of biological activities, including antimicrobial and antiviral properties.
Uniqueness: this compound is unique due to its specific substitution pattern and the presence of the hydroxyl group, which can influence its pharmacological properties and reactivity. This makes it a valuable compound for the development of new therapeutic agents and materials.
Propriétés
Numéro CAS |
2465-81-8 |
|---|---|
Formule moléculaire |
C8H16N2O |
Poids moléculaire |
156.23 g/mol |
Nom IUPAC |
2,3,4,6,7,8,9,9a-octahydro-1H-pyrido[1,2-a]pyrazin-8-ol |
InChI |
InChI=1S/C8H16N2O/c11-8-1-3-10-4-2-9-6-7(10)5-8/h7-9,11H,1-6H2 |
Clé InChI |
SXAAUJHKOBNWJX-UHFFFAOYSA-N |
SMILES canonique |
C1CN2CCNCC2CC1O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Methylbenzo[4,5]imidazo[1,2-d][1,2,4]triazin-4(3H)-one](/img/structure/B13103309.png)
![2-(4-methoxyphenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine](/img/structure/B13103315.png)
![tert-butyl 3-[(E)-3-methoxy-3-oxo-2-(phenylmethoxycarbonylamino)prop-1-enyl]piperidine-1-carboxylate](/img/structure/B13103320.png)
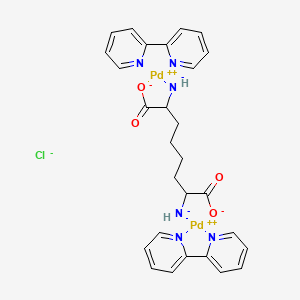
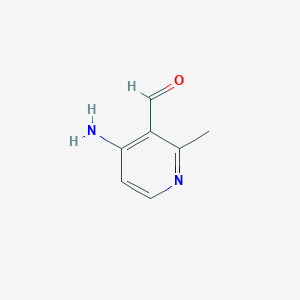

![4-[3-(4-Chlorophenyl)propanoyl]thiobenzaldehyde](/img/structure/B13103338.png)

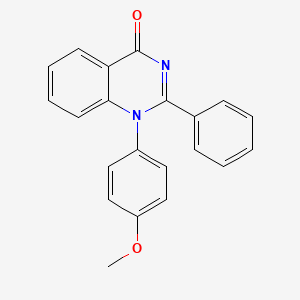
![[1,2,3]Thiadiazolo[5,4-d]pyrimidin-5(4H)-one](/img/structure/B13103365.png)
